molecular formula C14H18N2O4 B3293248 4-(2-(Tert-butoxycarbonylamino)-2-iminoethyl)benzoic acid CAS No. 885270-04-2

4-(2-(Tert-butoxycarbonylamino)-2-iminoethyl)benzoic acid

Cat. No.: B3293248
CAS No.: 885270-04-2
M. Wt: 278.30 g/mol
InChI Key: DFTMLCCWJDCAEK-UHFFFAOYSA-N
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Description

4-(2-(Tert-butoxycarbonylamino)-2-iminoethyl)benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The Boc group is a common protecting group for amines, which can be removed under acidic conditions to reveal the free amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Tert-butoxycarbonylamino)-2-iminoethyl)benzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Benzoic Acid Derivative: The Boc-protected amine is then reacted with a benzoic acid derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, leading to more consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Tert-butoxycarbonylamino)-2-iminoethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2-(Tert-butoxycarbonylamino)-2-iminoethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-(Tert-butoxycarbonylamino)-2-iminoethyl)benzoic acid involves its ability to act as a protecting group for amines. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Tert-butoxycarbonylamino)ethoxy)benzoic acid
  • 3-(2-(Tert-butoxycarbonylamino)ethoxy)benzoic acid
  • 4-(Tert-butoxycarbonylamino)methylbenzoic acid

Uniqueness

4-(2-(Tert-butoxycarbonylamino)-2-iminoethyl)benzoic acid is unique due to its specific structure, which combines a Boc-protected amino group with a benzoic acid core. This combination provides a balance of stability and reactivity, making it suitable for various synthetic applications .

Properties

CAS No.

885270-04-2

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

4-[2-imino-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)16-11(15)8-9-4-6-10(7-5-9)12(17)18/h4-7H,8H2,1-3H3,(H,17,18)(H2,15,16,19)

InChI Key

DFTMLCCWJDCAEK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N=C(CC1=CC=C(C=C1)C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(=N)CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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